2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid
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Overview
Description
2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that features a pyrazole ring attached to a benzoic acid moiety.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their activity or function. This can result in alterations to cellular processes, potentially influencing disease progression or symptoms .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, potentially leading to downstream effects such as changes in cell growth, differentiation, or survival .
Result of Action
Based on the activities of similar compounds, it may influence a variety of cellular processes, potentially leading to changes in disease progression or symptoms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its targets and how it is metabolized within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 2-chloro-5-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The pyrazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid
- 5-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
- 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)-1-phenylethanol
Uniqueness
2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid is unique due to its specific substitution pattern and the presence of both a chlorine atom and a pyrazole ring. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-5-pyrazol-1-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-3-2-7(6-8(9)10(14)15)13-5-1-4-12-13/h1-6H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWPYVIFFDSOQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415539 |
Source
|
Record name | 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957509-90-9 |
Source
|
Record name | 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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